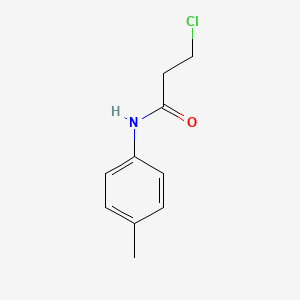

3-chloro-N-(4-methylphenyl)propanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKNSNXTYIEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292482 | |

| Record name | 3-chloro-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19342-88-2 | |

| Record name | NSC83154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-chloro-N-(4-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-methylphenyl)propanamide, also known as 3-chloro-N-(p-tolyl)propanamide, is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloropropyl group and a substituted aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on the technical details relevant to researchers and drug development professionals.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of p-toluidine with 3-chloropropanoyl chloride. This reaction is a standard method for the formation of amides.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices

The choice of reactants is straightforward. p-Toluidine provides the N-(4-methylphenyl) moiety, while 3-chloropropanoyl chloride serves as the source of the 3-chloropropanoyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of solvent is also critical; a non-protic solvent is generally preferred to avoid side reactions with the acyl chloride.

Detailed Experimental Protocol

Materials:

-

p-Toluidine (4-methylaniline)

-

3-Chloropropanoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred solution of p-toluidine.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical databases, a complete set of experimentally verified data from a single peer-reviewed source is not available. For comparison, data for the isomeric compound, 2-chloro-N-(p-tolyl)propanamide, for which a crystal structure has been reported, is also included.[1]

| Property | This compound | 2-chloro-N-(p-tolyl)propanamide | Source |

| Molecular Formula | C₁₀H₁₂ClNO | C₁₀H₁₂ClNO | [2] |

| Molecular Weight | 197.66 g/mol | 197.66 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | White crystalline solid | [1] |

| Melting Point | Not reported | 143-144 °C | [1] |

| ¹H NMR | Predicted data available | Experimental data available | [1][2] |

| ¹³C NMR | Predicted data available | Experimental data available | [1][2] |

| IR Spectroscopy | Predicted data available | Not reported | [2] |

| Mass Spectrometry | Predicted m/z available | Not reported | [2] |

Spectral Data Interpretation (Predicted and Comparative)

While specific, experimentally verified spectra for this compound are not available in the provided search results, we can predict the expected spectral features based on its structure and comparison with similar compounds.

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl protons on the tolyl group, multiplets for the aromatic protons, and two triplets for the diastereotopic methylene protons of the chloropropyl chain. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and chloro groups.

-

¹³C NMR: The spectrum would display signals for the methyl carbon, the aromatic carbons (with distinct signals due to the substitution pattern), the two methylene carbons of the propyl chain, and the carbonyl carbon. The carbonyl carbon would appear at the lowest field (highest ppm value).[4]

-

IR Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and a C-Cl stretching band.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the chloroethyl group and cleavage of the amide bond.[2]

Potential Applications in Drug Development

While there is no specific information on the biological activity of this compound in the provided search results, related N-aryl amide and chloro-substituted compounds have been investigated for various therapeutic applications.

-

Antimicrobial and Anticancer Properties: Halogenated organic compounds and amides are classes of molecules that have shown promise as antimicrobial and anticancer agents.[3] The presence of the chloro and amide functionalities in this compound suggests that it could be a scaffold for the development of new therapeutic agents in these areas.

-

Intermediate for Bioactive Molecules: The reactivity of the chloro group allows for nucleophilic substitution, making this compound a useful intermediate for the synthesis of a variety of derivatives.[6] These derivatives could be designed to target specific biological pathways involved in various diseases.

Further research is needed to explore the specific biological activities of this compound and its potential as a lead compound in drug discovery.

Conclusion

This compound is a readily synthesizable compound with potential as a building block in medicinal chemistry. This guide has provided an overview of its synthesis and predicted physicochemical properties. While a comprehensive experimental dataset from a single, authoritative source is not yet available, the information presented here, based on data from chemical databases and comparison with related compounds, serves as a valuable resource for researchers interested in this molecule. Further investigation into its biological properties is warranted to fully elucidate its potential in drug development.

References

Sources

- 1. Structure of 2-chloro- N-(p-tol-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 3. Propanamide, N-(3-methylphenyl)-3-chloro- [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 6. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-chloro-N-(p-tolyl)propanamide

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-chloro-N-(p-tolyl)propanamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental properties, provides detailed experimental protocols for their determination, and outlines a robust synthetic procedure.

Molecular and Physical Properties

3-chloro-N-(p-tolyl)propanamide, with the CAS number 19342-88-2, is a halogenated amide. Its core structure consists of a propanamide backbone with a chlorine atom at the 3-position and a p-tolyl group attached to the nitrogen atom.[1] This substitution pattern influences its chemical reactivity and physical behavior.

Chemical Structure

The molecular structure of 3-chloro-N-(p-tolyl)propanamide is depicted below.

Caption: Chemical structure of 3-chloro-N-(p-tolyl)propanamide.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-chloro-N-(p-tolyl)propanamide. It is important to note that while some properties are established, others are based on predictions or require experimental determination.

| Property | Value | Source/Method |

| CAS Number | 19342-88-2 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO | [2] |

| Molecular Weight | 197.66 g/mol | [2] |

| Melting Point | To be determined | See Protocol 2 |

| Boiling Point | Predicted: 359.8 ± 25.0 °C | [3] (for m-tolyl isomer) |

| Density | Predicted: 1.185 ± 0.06 g/cm³ | [3] (for m-tolyl isomer) |

| Solubility | To be determined | See Protocol 3 |

| pKa | Predicted: 14.20 ± 0.70 | [3] (for m-tolyl isomer) |

Synthesis of 3-chloro-N-(p-tolyl)propanamide

The synthesis of 3-chloro-N-(p-tolyl)propanamide can be achieved via the acylation of p-toluidine with 3-chloropropionyl chloride. This reaction is a standard method for amide bond formation. The protocol provided below is adapted from a similar synthesis of N-benzyl-3-chloropropionamide.[4]

Synthetic Workflow

Caption: Synthetic workflow for 3-chloro-N-(p-tolyl)propanamide.

Experimental Protocol

Materials:

-

p-Toluidine

-

3-Chloropropionyl chloride[5]

-

Triethylamine

-

Dichloromethane (anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred p-toluidine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally with brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard laboratory procedures for determining the key physicochemical properties of 3-chloro-N-(p-tolyl)propanamide.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate method for determining the melting point and enthalpy of fusion of a crystalline solid.[6] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Workflow:

Caption: Workflow for melting point determination by DSC.

Procedure:

-

Accurately weigh 1-5 mg of 3-chloro-N-(p-tolyl)propanamide into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the instrument to heat the sample at a constant rate, typically 10 °C/min, over a temperature range expected to encompass the melting point.[6]

-

Initiate the temperature program and record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

Protocol for Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.[3][7] This protocol outlines a qualitative and semi-quantitative method for assessing solubility.

Workflow:

Caption: Workflow for solubility determination.

Procedure:

-

Place a pre-weighed amount of 3-chloro-N-(p-tolyl)propanamide (e.g., 10 mg) into a small test tube or vial.[7]

-

Add a selected solvent (e.g., water, ethanol, acetone, DMSO) in small, measured increments (e.g., 0.1 mL) from a burette or micropipette.[7]

-

After each addition, vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[7]

-

Observe the mixture for the complete disappearance of solid particles.

-

Continue adding solvent incrementally until the solid is completely dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Calculate the approximate solubility in terms of mg/mL or g/100mL.

-

Repeat the procedure for a range of common laboratory solvents.

Spectral Characterization (Anticipated)

While experimental spectra for 3-chloro-N-(p-tolyl)propanamide are not publicly available at the time of this writing, the following are the expected key features based on its structure and data from similar compounds.[8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene protons adjacent to the chlorine and the carbonyl group, and the methyl protons of the tolyl group. The amide proton will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts due to substitution), the methylene carbons, and the methyl carbon.

FT-IR Spectroscopy

The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-H stretches of the aromatic and aliphatic portions of the molecule. The C-Cl stretch will also be present, typically in the fingerprint region.

Safety and Handling

As with any chemical substance, 3-chloro-N-(p-tolyl)propanamide should be handled with appropriate safety precautions.[9][10] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024). Available at: [Link]

-

Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. (2017). Available at: [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

-

Structure of 2-chloro-N-(p-tolyl)propanamide. PMC - NIH. (2017). Available at: [Link]

-

3-Chlorodiphenylamine. NIST WebBook. Available at: [Link]

-

Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. (2023). Available at: [Link]

-

Supplementary Material. The Royal Society of Chemistry. Available at: [Link]

-

Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. (2018). Available at: [Link]

Sources

- 1. 19342-88-2|3-Chloro-N-(p-tolyl)propanamide|BLD Pharm [bldpharm.com]

- 2. anaxlab.com [anaxlab.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to 3-chloro-N-(4-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-methylphenyl)propanamide, also known as 3-chloro-N-(p-tolyl)propanamide, is a substituted amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloropropyl group and a substituted aromatic ring, makes it a versatile building block for the construction of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The precise identification of this compound is critical for regulatory compliance, safety, and scientific reproducibility, which is unequivocally established by its Chemical Abstracts Service (CAS) number.

The definitive CAS number for this compound is 19342-88-2 .[1] This guide provides a comprehensive technical overview of its chemical identity, synthesis, analytical characterization, and safe handling protocols, designed to support professionals in its effective and safe utilization.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research and development. The following table summarizes the key identifiers for this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 19342-88-2 |

| IUPAC Name | This compound |

| Synonyms | 3-chloro-N-(p-tolyl)propanamide |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCCl |

Understanding the physicochemical properties of a compound is essential for designing experiments, developing formulations, and ensuring appropriate storage conditions. While extensive experimental data for this specific compound is not broadly published, the properties can be estimated based on its structure and data from closely related analogues.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid (predicted) | Expected to be a crystalline or powdered solid at room temperature. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone). Low solubility in water (predicted). | Amide functionality and the chloroalkane chain suggest solubility in common organic solvents. |

| Density | Not available |

Section 2: Synthesis and Mechanism

The most common and efficient method for synthesizing N-aryl amides is through the nucleophilic acyl substitution reaction between an amine and an acyl chloride. For this compound, this involves the reaction of p-toluidine (4-methylaniline) with 3-chloropropanoyl chloride.

Causality of Experimental Choices:

-

Reactants: p-Toluidine provides the N-(4-methylphenyl) moiety, while 3-chloropropanoyl chloride provides the 3-chloropropanamide backbone. The acyl chloride is highly electrophilic, making the reaction efficient.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the p-toluidine reactant, which would render it non-nucleophilic and halt the reaction.

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.

Visualizing the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard organic chemistry methodology for amide synthesis.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Add a solution of 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to obtain the pure this compound.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all protons and their chemical environments. Expect signals for the aromatic protons (p-disubstituted pattern), the methyl group singlet, the two methylene groups (triplets, due to coupling), and the amide N-H proton (broad singlet).

-

¹³C NMR: Will show the correct number of carbon signals corresponding to the aromatic ring, the methyl group, the carbonyl carbon, and the two methylene carbons.

-

-

Infrared (IR) Spectroscopy: Key for identifying functional groups. Expect characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O (amide I band) stretch (~1650 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Visualizing the Analytical Workflow

Caption: A self-validating workflow for the analytical characterization of the target compound.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be conducted based on its precursors and related structures. The primary reactants, p-toluidine and 3-chloropropanoyl chloride, are toxic and corrosive.[2][3] The final product, as a halogenated amide, should be handled with care.

Table 3: Hazard and Handling Summary

| Category | Recommendation | Rationale and Precautionary Statements |

| GHS Classification | Warning (Predicted) | Likely classified as: Harmful if swallowed (Acute Tox. 4). Causes skin irritation. Causes serious eye irritation.[4] |

| Personal Protective Equipment (PPE) | Eye, Skin, and Respiratory Protection | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] Use a properly fitted respirator if dust or aerosols are generated.[3] |

| Handling | Use in a well-ventilated area | P271: Use only outdoors or in a well-ventilated area.[5] Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[5] |

| Storage | Cool, dry, and sealed container | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong alkalis.[2] |

| First Aid | Standard Procedures | IF IN EYES: Rinse cautiously with water for several minutes. IF ON SKIN: Wash with plenty of soap and water.[5] IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5] IF INHALED: Remove person to fresh air.[5] |

Section 5: Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate. The chloro- group is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, extending the carbon chain and building molecular complexity.

Potential synthetic applications include:

-

Pharmaceutical Synthesis: As a precursor for creating novel bioactive compounds. The amide linkage is a common feature in many drug molecules, and the reactive chloro- group allows for the attachment of other pharmacophores.

-

Agrochemical Development: As a building block for new herbicides or fungicides.

-

Materials Science: Used in the synthesis of polymers or specialty chemicals where the specific substituted amide structure is required.

Conclusion

This compound (CAS No. 19342-88-2) is a well-defined chemical entity with significant potential as a synthetic building block. Its straightforward synthesis via nucleophilic acyl substitution, combined with the reactivity of its chloro- functional group, makes it a versatile tool for chemists. Adherence to rigorous analytical validation and strict safety protocols is paramount for its successful and safe application in any research or development setting. This guide provides the foundational technical knowledge to empower scientists in leveraging this compound's synthetic utility.

References

-

PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 19342-88-2. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO). Retrieved from [Link]

-

Betz, R., & Hosten, E. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2868. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-N-(4-methylphenyl)propanamide: A Key Building Block in Pharmaceutical Synthesis

An Introduction to a Versatile Intermediate

3-Chloro-N-(4-methylphenyl)propanamide, also known by its synonym 3-chloro-N-(p-tolyl)propanamide and identified by the CAS number 19342-88-2, is a halogenated amide that has garnered significant interest within the fields of medicinal chemistry and drug development. Its molecular structure, featuring a reactive chloropropyl group appended to an N-acylated p-toluidine core, positions it as a valuable and versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical identity, synthesis, physico-chemical properties, reactivity, and its crucial role as a building block in the creation of complex pharmaceutical agents. For researchers and scientists in drug discovery, understanding the nuances of this molecule is paramount for leveraging its full potential in the development of novel therapeutics.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of the fundamental properties of this compound is the first step in its effective application.

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC |

| Synonyms | 3-Chloro-N-(p-tolyl)propanamide | N/A |

| CAS Number | 19342-88-2 | [1] |

| Molecular Formula | C10H12ClNO | N/A |

| Molecular Weight | 197.66 g/mol | N/A |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCCl | N/A |

Synthesis and Characterization: A Laboratory Perspective

The synthesis of this compound is typically achieved through a straightforward acylation reaction. The most common and efficient method involves the reaction of p-toluidine with 3-chloropropionyl chloride. This nucleophilic acyl substitution is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: A Validated Approach

The following protocol is adapted from a validated synthesis of the isomeric compound, 2-chloro-N-(p-tolyl)propanamide, and is expected to be highly effective for the synthesis of the 3-chloro isomer with minor modifications as needed for purification.[2]

Materials:

-

p-Toluidine

-

3-Chloropropionyl chloride

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Cyclohexane

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and under controlled temperature (e.g., 273 K or 0 °C), a biphasic suspension of p-toluidine in toluene and an aqueous solution of sodium hydroxide is vigorously stirred.[2]

-

Acylation: A solution of 3-chloropropionyl chloride in toluene is added dropwise to the reaction mixture. The addition should be performed with caution due to the exothermic nature of the reaction.[2]

-

Reaction Progression: After the complete addition of the acid chloride, the mixture is allowed to warm to room temperature and is stirred vigorously for approximately one hour to ensure the reaction goes to completion.[2]

-

Workup: The organic phase is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum.[2]

-

Purification: The resulting crude solid is washed thoroughly with cold cyclohexane to yield the purified this compound.[2]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While a dedicated public repository of the full spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds. Researchers should confirm the identity and purity of their synthesized material using the following techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, a singlet for the methyl group, and triplets for the two methylene groups of the chloropropyl chain, in addition to a broad singlet for the amide proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the aromatic carbons, the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Chemical Reactivity and Utility in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its terminal chloro group. This electrophilic center is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Diagram of Nucleophilic Substitution:

Caption: General scheme of nucleophilic substitution at the chloropropyl group.

This reactivity makes it a valuable building block in the synthesis of various pharmaceutical agents. The propanamide linker can serve as a scaffold to connect the substituted phenyl ring to other pharmacophoric elements. While specific examples of its direct incorporation into marketed drugs are not prominently documented in publicly available literature, its structural motif is present in numerous developmental and patented compounds. The general class of N-phenylpropanamides and their derivatives are explored for a wide range of biological activities.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds provides essential guidance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3][4]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is imperative to consult a comprehensive and compound-specific SDS before use.

Conclusion

This compound stands as a synthetically accessible and highly useful intermediate for drug discovery and development. Its bifunctional nature, combining a modifiable aromatic ring with a reactive alkyl halide, provides a versatile platform for the construction of diverse molecular libraries. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists aiming to leverage this valuable building block in the quest for novel and effective therapeutic agents. As with all chemical entities, a commitment to safe laboratory practices is paramount throughout its handling and application.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- ChemScene. (2021, October 12). Safety Data Sheet.

- CymitQuimica. (2014, February 13). Safety data sheet.

-

PubChemLite. (n.d.). N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO). Retrieved from [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). PMC. Retrieved from [Link]

-

Chemsrc. (2025, September 19). CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-phenylpropanamide. Retrieved from [Link]

- Process for the synthesis of 3-chloro-4-hydroxyacetanilide. (n.d.). Google Patents.

-

PubChem. (n.d.). 3-Chloropropanamide. Retrieved from [Link]

-

3-Chloro-N-(4-sulfamoylphenyl)propanamide. (n.d.). PMC. Retrieved from [Link]

-

3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). PMC. Retrieved from [Link]

-

Structure of 2-chloro-N-(p-tolyl)propanamide. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2025, June 28). ResearchGate. Retrieved from [Link]

-

Reactivity of Nucleophilic Reagents toward Esters. (n.d.). Kinam Park. Retrieved from [Link]

-

Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide... (n.d.). ResearchGate. Retrieved from [Link]

-

3-Chloro-N-cycloheptylpropanamide - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

The investigation of nucleophilic reactions of 3-bromo/chloro phthalide with amines. (n.d.). J-GLOBAL. Retrieved from [Link]

-

Structure of 2-chloro- N-(p-tol-yl)propanamide. (2018, October 16). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-chloro-N-(4-methylphenyl)propanamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, molecular structure, spectroscopic characterization, and potential applications of 3-chloro-N-(4-methylphenyl)propanamide. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. We will delve into a detailed, field-proven synthetic protocol, thorough analysis of its spectroscopic data, and an exploration of its prospective biological activities, all grounded in established scientific principles and supported by authoritative references.

Introduction: Unveiling a Versatile Chemical Scaffold

This compound, also known as 3-chloro-N-(p-tolyl)propanamide, belongs to the class of N-aryl amides, a chemical scaffold of significant interest in contemporary drug discovery and material science. The inherent reactivity of the chloroalkane moiety, coupled with the electronic and steric properties of the N-aryl group, makes this class of compounds versatile building blocks for the synthesis of more complex molecular architectures. The presence of the p-tolyl group, in particular, can influence the compound's lipophilicity and potential for specific biological interactions. This guide will serve as a detailed resource for understanding and utilizing this promising chemical entity.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central propanamide backbone. A chlorine atom is substituted at the 3-position of the propyl chain, and a 4-methylphenyl (p-tolyl) group is attached to the nitrogen atom of the amide functionality.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-chloro-N-(p-tolyl)propanamide | N/A |

| CAS Number | 19342-88-2 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO | [2] |

| Molecular Weight | 197.66 g/mol | [2] |

Below is a 2D representation of the molecular structure:

Caption: Synthesis of this compound

Experimental Protocol

Materials:

-

p-Toluidine (4-methylaniline)

-

3-Chloropropionyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Spectroscopic Characterization and Structural Elucidation

The structural identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the aromatic region), the methyl protons of the tolyl group (a singlet), the amide proton (a broad singlet), and the two methylene groups of the propanamide chain (two triplets).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the methyl carbon, and the two methylene carbons.

While specific experimental spectra for this exact compound are not readily available in the public domain, data from closely related structures can be used for predictive analysis. For instance, the ¹H NMR and ¹³C NMR spectra of aniline and 4-methylaniline provide foundational chemical shift information for the aromatic portion of the molecule. [3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O stretch (Amide I band): A strong absorption in the region of 1650-1680 cm⁻¹.

-

N-H bend (Amide II band): An absorption around 1550 cm⁻¹.

-

C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

The IR spectrum of propanamide shows characteristic N-H stretching vibrations between 3500 and 3300 cm⁻¹ and a prominent C=O stretching vibration between 1690 and 1650 cm⁻¹. [4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.66 g/mol ). The fragmentation pattern will likely involve the cleavage of the C-C and C-N bonds of the amide group and the loss of the chlorine atom. Common fragments would include the acylium ion and fragments arising from the p-tolyl group. The fragmentation of amides often involves McLafferty rearrangement if a gamma-hydrogen is available. [5][6]

Potential Applications and Biological Relevance

N-aryl amides are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on this compound are limited, research on analogous structures suggests several promising avenues for investigation.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of N-aryl amides and related chloro-substituted compounds. The presence of the halogen atom is often crucial for enhancing biological activity. For example, a series of 3-arylamino-1-chloropropan-2-ols, which share structural similarities, have shown significant antifungal and antibacterial activity. [7]Similarly, various N-aryl derivatives have been reported to possess broad-spectrum antimicrobial properties. [8]These findings suggest that this compound could be a valuable lead compound for the development of new antimicrobial agents.

Anticancer Activity

The N-aryl amide scaffold is also prevalent in a number of anticancer agents. The ability of these molecules to participate in hydrogen bonding and hydrophobic interactions makes them suitable candidates for binding to biological targets such as enzymes and receptors. Research on N-aryl-N'-(3-aryl-1,2,4-oxadiazol-5-yl)amines has identified potent antiproliferative compounds against prostate cancer cell lines. [9]Other studies on N,N':N',N'':N'',N''-tri-1,2-ethanediylphosphoric triamide derivatives have also demonstrated significant anticancer activity. [10]The structural features of this compound warrant its investigation for potential anticancer properties.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to handle all chemical compounds with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds can provide guidance.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Do not ingest or inhale the compound.

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.

-

Inhalation: If inhaled, move the person to fresh air.

-

Ingestion: If swallowed, seek immediate medical attention.

For more detailed safety information, it is advisable to consult the MSDS of structurally related compounds such as 3-chloro-N-(4-methoxyphenyl)propanamide. [11]

Conclusion and Future Directions

This compound is a versatile molecule with significant potential as a building block in organic synthesis and as a lead compound in drug discovery. This guide has provided a comprehensive overview of its synthesis, structural characterization, and potential applications based on current scientific literature. Future research should focus on the experimental determination of its spectroscopic properties, a thorough investigation of its biological activities, and the exploration of its synthetic utility in creating novel and complex chemical entities. The insights provided herein are intended to empower researchers to confidently work with and explore the full potential of this intriguing compound.

References

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

Prasad, A. K., Kumar, P., Dhawan, A., Chhillar, A. K., Sharma, D., Yadav, V., Kumar, M., Jha, H. N., Olsen, C. E., Sharma, G. L., & Parmar, V. S. (2008). Synthesis and Antimicrobial Activity of 3-arylamino-1-chloropropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 18(6), 2156-2161. [Link]

- Unknown. (n.d.). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Scientific Research in Science and Technology.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2868. [Link]

-

PubChem. (n.d.). 3-chloro-N-(4-methylbenzyl)propanamide. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Corvino, A., Fiorillo, M., Frecentese, F., Magli, E., La Manna, S., Di Vaio, P., ... & Perissutti, E. (2022). Anticancer Activity of (S)-5-Chloro-3-((3, 5-dimethylphenyl) sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl) amino) propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 27(19), 6539. [Link]

-

Kumar, D., Kumar, N., Singh, V., & Singh, R. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Pharmaceuticals, 15(7), 861. [Link]

-

Krivoruchko, A. Y., Volobueva, A. D., Zakharevich, N. V., Novotortseva, A. M., Shiriaev, A. A., Zherebyatev, A. S., ... & Shtil, A. A. (2023). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 28(14), 5369. [Link]

-

Sosnovsky, G., & Paul, B. D. (1984). In the search for new anticancer drugs. 9. Synthesis and anticancer activity of spin-labeled analogues of N,N:N',N':N",N"-Tri-1,2-ethanediylphosphoric triamide and N,N:N',N':N",N"-tri-1,2-ethanediylphosphorothioic triamide. Journal of medicinal chemistry, 27(6), 782-788. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

-

Gomes, C. R., de Souza, M. V., & de Almeida, M. V. (2016). Antibacterial activity of synthetic 1, 3-bis (aryloxy) propan-2-amines against Gram-positive bacteria. Journal of basic microbiology, 56(10), 1121-1126. [Link]

-

Gauthier, D. A., & Sarakinos, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1339-1371. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanamide. Retrieved from [Link]

-

Alghamdi, S., Almehmadi, M. M., & Asif, M. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Research Journal of Pharmacy and Technology, 15(3), 1039-1043. [Link]

-

Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]

-

PubChemLite. (n.d.). N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO). Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, N-ethyl-N-(3-methylphenyl)-2-chloro- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, N-(3-methylphenyl)-3-chloro- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2868. [Link]

-

Ivachtchenko, A. V., Ivanenkov, Y. A., Mitkin, O. D., Shevkunov, E. V., & Engelson, L. N. (2010). Discovery and SAR exploration of N-aryl-N'-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. Chemistry Central journal, 4, 4. [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

-

da Silveira Pinto, L. S., da Silva, E. T., & de Souza, M. V. N. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. Organic Preparations and Procedures International, 48(3), 319-320. [Link]

-

Xiong, J., & Yang, C. (2015). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering, 32(1), 225-233. [Link]

-

ResearchGate. (n.d.). Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide.... Retrieved from [Link]

Sources

- 1. 19342-88-2|3-Chloro-N-(p-tolyl)propanamide|BLD Pharm [bldpharm.com]

- 2. PubChemLite - N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. docbrown.info [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Synthesis and antimicrobial activity of 3-arylamino-1-chloropropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In the search for new anticancer drugs. 9. Synthesis and anticancer activity of spin-labeled analogues of N,N:N',N':N",N"-Tri-1,2-ethanediylphosphoric triamide and N,N:N',N':N",N"-tri-1,2-ethanediylphosphorothioic triamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

A Spectroscopic Guide to 3-chloro-N-(4-methylphenyl)propanamide: In-Depth Analysis of NMR, IR, and MS Data

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 3-chloro-N-(4-methylphenyl)propanamide, a molecule of interest in medicinal chemistry, presents a valuable case study for the application of modern spectroscopic techniques. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data, offering insights into the causal relationships behind experimental choices and the logic of spectral interpretation. While experimental spectra for this specific compound are not publicly available, this guide will utilize predicted spectral data, grounded in established principles of spectroscopy, to illustrate the analytical workflow.

Molecular Structure and Spectroscopic Overview

This compound possesses a secondary amide functional group, an aromatic ring, and an alkyl halide chain. Each of these structural features will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), which is a common choice for its good solubilizing power and the single, easily identifiable residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard and set to 0.00 ppm.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: The same spectrometer as for ¹H NMR.

-

Pulse Sequence: A proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds, as quaternary carbons can have longer relaxation times.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Interpretation (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 2H | Aromatic protons ortho to the amide group |

| ~7.1 | Doublet | 2H | Aromatic protons meta to the amide group |

| ~7.8 | Singlet (broad) | 1H | Amide N-H proton |

| ~3.8 | Triplet | 2H | -CH₂-Cl |

| ~2.7 | Triplet | 2H | -CO-CH₂- |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Rationale for Assignments:

-

Aromatic Protons: The aromatic protons on the p-substituted ring will appear as two doublets due to coupling with their adjacent protons. The protons ortho to the electron-donating methyl group and the amide nitrogen will be slightly more shielded (upfield) than those meta to the methyl group.

-

Amide Proton: The N-H proton of a secondary amide typically appears as a broad singlet in the region of 7.5-8.5 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

Alkyl Protons: The methylene group adjacent to the electronegative chlorine atom (-CH₂-Cl) will be deshielded and appear further downfield as a triplet due to coupling with the adjacent methylene group. The methylene group adjacent to the carbonyl group (-CO-CH₂-) will also be deshielded, but to a lesser extent, and will appear as a triplet.

-

Methyl Protons: The methyl group attached to the aromatic ring will appear as a sharp singlet in the typical benzylic proton region.

¹³C NMR Spectral Interpretation (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum would show the following distinct signals:

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (amide carbonyl) |

| ~138 | Quaternary aromatic carbon attached to the amide |

| ~135 | Quaternary aromatic carbon attached to the methyl group |

| ~129 | Aromatic CH carbons |

| ~120 | Aromatic CH carbons |

| ~41 | -CH₂-Cl |

| ~39 | -CO-CH₂- |

| ~21 | Ar-CH₃ |

Rationale for Assignments:

-

Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.

-

Aromatic Carbons: The four distinct types of aromatic carbons will give rise to four signals. The quaternary carbons will generally have lower intensities.

-

Alkyl Carbons: The carbon attached to the chlorine atom will be the most deshielded of the alkyl carbons. The carbon adjacent to the carbonyl will also be deshielded.

-

Methyl Carbon: The methyl carbon will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method is fast and requires minimal sample preparation.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply high pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Diagram of the FT-IR Experimental Workflow (ATR):

Caption: Workflow for FT-IR data acquisition using ATR.

IR Spectral Interpretation (Predicted)

The predicted IR spectrum of this compound would display the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Medium, sharp | N-H stretch | Secondary Amide |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~2950 | Medium | C-H stretch | Aliphatic |

| ~1660 | Strong | C=O stretch (Amide I) | Secondary Amide |

| ~1540 | Strong | N-H bend (Amide II) | Secondary Amide |

| ~1600, ~1500 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~820 | Strong | C-H out-of-plane bend | 1,4-disubstituted aromatic |

| ~750 | Strong | C-Cl stretch | Alkyl Halide |

Rationale for Assignments:

-

Amide Bands: The N-H stretching vibration of a secondary amide appears as a single, relatively sharp band around 3300 cm⁻¹. The strong C=O stretching vibration (Amide I band) is characteristic of the amide functional group and appears at a lower frequency than ketones due to resonance. The N-H bending vibration (Amide II band) is also a strong and characteristic absorption for secondary amides.

-

Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations for the aromatic ring appear just above 3000 cm⁻¹, while those for the aliphatic portions of the molecule appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to a pair of bands in the 1600-1450 cm⁻¹ region.

-

Aromatic Substitution Pattern: The strong absorption around 820 cm⁻¹ is indicative of a 1,4-disubstituted (para) aromatic ring.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Diagram of the EI-MS Process:

Caption: The process of Electron Ionization Mass Spectrometry.

Mass Spectrum Interpretation (Predicted)

The molecular formula of this compound is C₁₀H₁₂ClNO. The nominal molecular weight is 197 g/mol for the ³⁵Cl isotope and 199 g/mol for the ³⁷Cl isotope.

| m/z | Interpretation |

| 197/199 | Molecular ion (M⁺•) peak with a ~3:1 intensity ratio, characteristic of a compound containing one chlorine atom. |

| 107 | Loss of the chloropropyl group, resulting in the [CH₃-C₆H₄-NH=C=O]⁺ ion. |

| 106 | Loss of the chloropropionyl radical, resulting in the [CH₃-C₆H₄-NH]⁺• radical cation. |

| 91 | Tropylium ion ([C₇H₇]⁺) formed from the fragmentation of the tolyl group. |

| 77 | Phenyl cation ([C₆H₅]⁺) from further fragmentation. |

| 43 | Propionyl cation ([CH₃CH₂CO]⁺) if fragmentation occurs at the amide bond. |

Rationale for Fragmentation:

-

Molecular Ion: The presence of a molecular ion peak is expected for this compound. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two molecular ion peaks at m/z 197 and 199 with a characteristic intensity ratio, which is a strong indicator of the presence of one chlorine atom.

-

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amides, leading to the loss of the chloropropyl group.

-

McLafferty Rearrangement: While not explicitly listed in the table, a McLafferty rearrangement is possible if a gamma-hydrogen is available, but in this linear alkyl chain, it is less likely.

-

Benzylic Cleavage: Fragmentation of the tolyl group can lead to the formation of the stable tropylium ion at m/z 91.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By integrating the principles of each spectroscopic technique with detailed interpretations of the expected spectral features, a clear and unambiguous structural elucidation can be achieved. The protocols and logical frameworks presented herein serve as a valuable resource for researchers and scientists engaged in the characterization of novel organic molecules, underscoring the synergistic power of modern analytical methods in advancing drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]

solubility of 3-chloro-N-(4-methylphenyl)propanamide in different solvents

An In-depth Technical Guide to the Solubility of 3-chloro-N-(4-methylphenyl)propanamide

Abstract: this compound (CAS: 19342-88-2) is a substituted amide with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility profile is paramount for process development, formulation design, and bioavailability assessment. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. In the absence of extensive published experimental data, this document establishes a predictive framework based on first principles of physical chemistry and structural analysis. It further provides a detailed, field-proven protocol for the empirical determination of its solubility in various solvents, empowering researchers to generate critical data for their specific applications.

Part 1: Physicochemical Characterization and Molecular Structure

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in solution. This compound is a secondary amide characterized by a chloropropionyl group attached to a p-toluidine moiety.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 19342-88-2 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO | [2] |

| Molecular Weight | 197.66 g/mol | [2] |

| Melting Point | 121 °C | [2] |

| Predicted pKa | 14.20 ± 0.70 | [2] |

| Predicted Density | 1.185 ± 0.06 g/cm³ | [2] |

| Estimated LogP | ~2.2 - 2.8 | Inferred from similar compounds[3][4] |

The molecule's structure contains several key features that dictate its solubility:

-

Amide Group (-CONH-) : This polar functional group is capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen C=O). This is the primary site for interaction with polar protic solvents.

-

Aromatic Ring & Methyl Group : The p-tolyl moiety is nonpolar and hydrophobic. It will preferentially interact with nonpolar or moderately polar solvents through van der Waals forces.

-

Chloro-alkyl Chain (-CH₂CH₂Cl) : The ethyl chloride portion adds to the molecule's nonpolar surface area and introduces a slight dipole.

The relatively high melting point of 121°C is a critical piece of data.[2] It suggests that the intermolecular forces in the solid-state crystal lattice are quite strong. Crystal structure analysis of the closely related isomer, 2-chloro-N-(p-tolyl)propanamide, reveals that these molecules form extensive chains linked by strong N-H···O hydrogen bonds between the amide groups of adjacent molecules.[5][6] It is highly probable that this compound adopts a similar hydrogen-bonded network in its solid state. For dissolution to occur, the energy of the new solute-solvent interactions must be sufficient to overcome these strong, stabilizing solute-solute interactions.

Caption: Molecular structure highlighting key functional groups.

Part 2: Theoretical Framework for Solubility

Solubility is a thermodynamic equilibrium between the solid state and the solvated state. The principle of "like dissolves like" provides a qualitative framework for prediction. This can be refined by considering the specific intermolecular forces at play.

The process of dissolution can be broken down into three steps:

-

Overcoming Solute-Solute Interactions : Energy is required to break the bonds holding the molecules together in the crystal lattice (Lattice Energy). As noted, for this compound, this involves disrupting strong intermolecular N-H···O hydrogen bonds.[5][6]

-

Overcoming Solvent-Solvent Interactions : Energy is required to create a cavity in the solvent for the solute molecule to occupy.

-

Forming Solute-Solvent Interactions : Energy is released when the solute molecule forms new interactions with the solvent molecules (Solvation Energy).

Dissolution is favorable when the energy released during solvation is comparable to or greater than the energy required to break the solute and solvent interactions.

Caption: Relationship between molecular features, solvent types, and solubility.

Part 3: Predicted Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. The molecule's dual nature—a polar amide group combined with a significant nonpolar backbone—suggests it will exhibit limited solubility at both extremes of the polarity scale and favor solvents with intermediate polarity.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The large hydrophobic p-tolyl group and chloro-alkyl chain outweigh the polar contribution of the single amide group, making it difficult to create a cavity in the highly structured water network. |

| Polar Protic | Ethanol, Methanol | Moderate | The alkyl portion of the alcohol can interact with the hydrophobic parts of the solute, while the hydroxyl group can hydrogen bond with the amide. This provides a better energetic balance than water. |

| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the amide N-H group. Their overall polarity and larger molecular size can also accommodate the nonpolar regions of the solute better than water. |

| Polar Aprotic | Acetone | Moderate to High | Acetone is a good hydrogen bond acceptor for the amide group. Its polarity is sufficient to interact with the amide without being too disruptive to the hydrophobic sections. |